molecular formula C4H5FN2O B13026361 (5-fluoro-1H-pyrazol-3-yl)methanol

(5-fluoro-1H-pyrazol-3-yl)methanol

Cat. No.: B13026361
M. Wt: 116.09 g/mol
InChI Key: WBJODPSVZUTQCI-UHFFFAOYSA-N
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Description

(5-fluoro-1H-pyrazol-3-yl)methanol: is an organic compound with the molecular formula C4H5FN2O It features a pyrazole ring substituted with a fluorine atom at the 5-position and a hydroxymethyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-fluoro-1H-pyrazol-3-yl)methanol typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as 1,3-diketones or β-keto esters, under acidic or basic conditions.

    Hydroxymethylation: The hydroxymethyl group can be introduced via a formylation reaction followed by reduction. For instance, the formylation of the pyrazole ring can be done using formaldehyde, followed by reduction with sodium borohydride to yield the hydroxymethyl derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes might be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: (5-fluoro-1H-pyrazol-3-yl)methanol can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid derivatives.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents and conditions used.

    Substitution: The fluorine atom and hydroxymethyl group can participate in nucleophilic substitution reactions, leading to a variety of substituted pyrazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

    Oxidation: (5-fluoro-1H-pyrazol-3-yl)carboxylic acid.

    Reduction: (5-fluoro-1H-pyrazol-3-yl)methane.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Building Block: (5-fluoro-1H-pyrazol-3-yl)methanol serves as a versatile building block in organic synthesis, enabling the construction of more complex molecules.

Biology

    Enzyme Inhibition: The compound can be used to design inhibitors for enzymes that interact with pyrazole derivatives, aiding in the study of enzyme mechanisms and drug development.

Medicine

Industry

    Materials Science: Utilized in the synthesis of novel materials with specific electronic or optical properties, leveraging the unique characteristics of the fluorinated pyrazole ring.

Mechanism of Action

The mechanism by which (5-fluoro-1H-pyrazol-3-yl)methanol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance binding affinity and selectivity, while the hydroxymethyl group can participate in hydrogen bonding, influencing the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • (5-chloro-1H-pyrazol-3-yl)methanol
  • (5-bromo-1H-pyrazol-3-yl)methanol
  • (5-methyl-1H-pyrazol-3-yl)methanol

Uniqueness

(5-fluoro-1H-pyrazol-3-yl)methanol is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its chloro, bromo, and methyl analogs. Fluorine’s high electronegativity and small size can significantly influence the compound’s biological activity and stability, making it a valuable scaffold in drug design and materials science.

Properties

IUPAC Name

(3-fluoro-1H-pyrazol-5-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5FN2O/c5-4-1-3(2-8)6-7-4/h1,8H,2H2,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBJODPSVZUTQCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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